![molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7](/img/structure/B1363397.png)
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Overview
Description
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
In industrial settings, the production of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using similar trifluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include imines, nitriles, and various substituted amines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Drug Development
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .
Case Study: SSRIs Development
- Researchers have demonstrated that this compound can be utilized in synthesizing SSRIs, which are essential for treating depression and anxiety disorders. The presence of the trifluoromethyl group enhances the compound's efficacy by improving its binding affinity to serotonin receptors .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, compound 4f derived from this amine showed significantly higher potency than traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Compound | Cancer Cell Lines Tested | Potency Compared to 5-FU |
---|---|---|
4f | HeLa, SGC-7901, A549 | 23-46 times more potent |
Agricultural Chemicals
The compound is also utilized in developing agrochemicals, enhancing crop protection products' efficacy against pests and diseases. Its structural characteristics allow it to improve the performance of existing agrochemical formulations .
Material Science
In material science, this compound is employed in formulating advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance the durability and resistance of these materials to environmental factors .
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studying receptor interactions. Its ability to bind effectively to enzyme active sites facilitates biochemical transformations essential for synthesizing chiral compounds.
Example of Biochemical Interaction:
- Studies have shown that this compound acts as a substrate for various enzymes, facilitating enzyme-catalyzed reactions that lead to the formation of enantiomerically pure compounds.
Synthesis Techniques
The synthesis of this compound can be achieved through several methods optimized for yield and purity. Continuous flow reactors are often employed in industrial settings to enhance efficiency during the synthesis process.
Mechanism of Action
The mechanism of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chiral nature of the compound also plays a role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.
Trifluoromethylphenylamines: Compounds with similar structures but lacking the chiral center.
Fluorinated amines: Compounds with fluorine atoms in different positions on the phenyl ring.
Uniqueness
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is unique due to its combination of a trifluoromethyl group and a chiral amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, offering advantages in terms of reactivity, stability, and specificity.
Biological Activity
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine, also known as (R)-1-(4-trifluoromethylphenyl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C9H10F3N
- Molecular Weight : 201.18 g/mol
- IUPAC Name : (R)-1-[4-(trifluoromethyl)phenyl]ethanamine
This compound exhibits its biological activity primarily through interaction with various receptors and enzymes. Notably, it has been identified as a potent inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is critical for its survival and pathogenicity. The compound's structure allows it to effectively bind to the enzyme, disrupting its function and leading to bacterial death.
Biological Activity Overview
The following table summarizes the biological activities of this compound based on recent studies:
1. Antitubercular Activity
A study focusing on the inhibition of cytochrome bd oxidase demonstrated that this compound could effectively reduce ATP levels in Mycobacterium tuberculosis, indicating a potential role as an antitubercular agent. The compound displayed an IC50 value of 27 µM against the H37Rv strain, suggesting moderate potency in inhibiting bacterial respiration pathways .
2. EphA2 Antagonism
Another significant finding is the compound's role as an antagonist for the EphA2 receptor, which is implicated in various cancers. The study reported that derivatives of this compound exhibited competitive inhibition of ephrin-A1 dependent signals, which could be leveraged for therapeutic strategies in cancer treatment .
3. Autophagy Inhibition
Research also highlighted the compound’s ability to inhibit autophagy processes in various cell lines. This activity suggests potential applications in diseases where autophagy plays a critical role, such as neurodegenerative disorders and cancer .
Safety and Toxicity
Preliminary safety assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are still required to establish its clinical viability .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine?
- Methodological Answer : The compound is synthesized via biocatalytic methods using ω-transaminases (ω-TAs). For example, a ω-TA from Vitreoscilla stercoraria DSM 513 (VsTA) reduces 4′-(trifluoromethyl)acetophenone to the (S)-enantiomer, while engineered variants or alternative enzymes (e.g., Arthrobacter sp.) may favor the (R)-form . Chemical synthesis involves asymmetric hydrogenation of imine intermediates or resolution of racemic mixtures using chiral acids (e.g., tartaric acid). Characterization of enantiomeric excess (ee) requires chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Table 1: Synthetic Methods Comparison
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Biocatalytic (VsTA) | Engineered ω-TA | >99 | 85 | |
Asymmetric Hydrogenation | Ru-BINAP complex | 92 | 78 | |
Resolution | (1R)-Camphorsulfonic acid | 98 | 65 |
Q. How is the compound characterized structurally, and what analytical techniques resolve crystallographic ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and hydrogen bonding. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . For non-crystalline samples, NMR (δ ~ -60 to -65 ppm for CF) and NMR (doublets for ethylamine protons at δ 1.3–1.5 ppm) confirm purity and configuration .
Q. What are the common impurities in this compound, and how are they quantified?
- Methodological Answer : Impurities include residual solvents (e.g., THF, DMF), unreacted acetophenone derivatives, and racemic contamination. GC-MS with headspace sampling identifies volatile impurities, while HPLC-MS detects non-volatile byproducts. Limit tests follow ICH guidelines, with detection thresholds <0.1% .
Advanced Research Questions
Q. How can biocatalytic efficiency and thermal stability of ω-TAs be improved for scalable synthesis of the (R)-enantiomer?
- Methodological Answer : Semi-rational enzyme engineering (e.g., site-saturation mutagenesis at substrate-binding pockets) enhances activity and thermostability. For VsTA, mutations at residues V37A or L259M improve substrate affinity by 2.5-fold. Computational tools like Rosetta or FoldX predict stabilizing mutations . Immobilization on magnetic nanoparticles (e.g., FeO@SiO) increases reusability (≥10 cycles) and thermal resilience (up to 60°C) .
Q. How do conflicting crystallographic data arise in fluorine-containing analogs, and how are they resolved?
- Methodological Answer : Fluorine’s high electronegativity causes anisotropic displacement parameters, complicating refinement. Use high-resolution data (d-spacing <0.8 Å) and restraints for F-C bond lengths (1.32–1.35 Å) in SHELXL. Twinning or disorder in the CF group requires PART instructions and ADPs constraints .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or chiral recognition?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models reaction pathways (e.g., SN2 at the ethylamine group). Molecular docking (AutoDock Vina) simulates interactions with ω-TAs, identifying key residues (e.g., W138 in VsTA) for enantioselectivity .
Q. How do structural modifications influence pharmacological activity in phenethylamine derivatives?
- Methodological Answer : Substituent effects are studied via Hammett plots (σ values for CF: +0.54). Replacing CF with Cl or OCH alters logP and receptor binding. In vitro assays (e.g., MAO inhibition) correlate with steric/electronic parameters derived from X-ray crystallography .
Table 2: Structure-Activity Relationships
Derivative | logP | MAO-B IC (µM) | Reference |
---|---|---|---|
R-CF | 2.1 | 0.45 | |
R-Cl | 2.4 | 1.2 | |
R-OCH | 1.8 | 3.6 |
Q. Methodological Notes
- Stereochemical Purity : Always validate ee via chiral chromatography and cross-check with vibrational circular dichroism (VCD) for ambiguous cases .
- Crystallographic Refinement : Apply Hirshfeld rigid-bond restraint for CF groups to avoid overfitting .
- Enzyme Engineering : Combine directed evolution with high-throughput screening (e.g., UV/Vis assays for transaminase activity) .
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356301 | |
Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-35-7 | |
Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.